(1R,2R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol
CAS No.: 2411183-78-1
Cat. No.: VC4598153
Molecular Formula: C8H10O2
Molecular Weight: 138.166
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2411183-78-1 |
|---|---|
| Molecular Formula | C8H10O2 |
| Molecular Weight | 138.166 |
| IUPAC Name | (1R,2R,5R,6S)-9-oxatricyclo[4.2.1.02,5]non-7-en-3-ol |
| Standard InChI | InChI=1S/C8H10O2/c9-5-3-4-6-1-2-7(10-6)8(4)5/h1-2,4-9H,3H2/t4-,5?,6-,7+,8+/m0/s1 |
| Standard InChI Key | WMSJCPJKJROARM-XFTZRPCESA-N |
| SMILES | C1C2C3C=CC(C2C1O)O3 |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, (1R,2R,5R,6S)-9-oxatricyclo[4.2.1.02,5]non-7-en-3-ol, reflects its intricate topology:
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Tricyclic framework: A fused system comprising a bicyclo[4.2.1] backbone with an oxygen atom bridging positions 1 and 9.
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Double bond: Located at C7-C8, introducing rigidity and influencing reactivity .
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Hydroxyl group: At C3, enabling hydrogen bonding and derivatization.
Stereochemical Configuration
The absolute configuration (1R,2R,5R,6S) dictates its spatial arrangement, critical for biological activity. Computational models reveal that the hydroxyl group’s orientation affects binding to microbial targets .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₁₀O₂ | |
| Molecular weight | 138.166 g/mol | |
| CAS Registry | 2411180-59-9 | |
| SMILES | C1C2C3C=CC(C2C1O)O3 |
Synthesis Methods
Multi-Step Synthetic Routes
The synthesis involves sequential transformations to construct the tricyclic core:
Step 1: Diels-Alder Cycloaddition
A [4+2] cycloaddition between a diene and dienophile forms the bicyclic intermediate. For example, 7,9-dioxabicyclo[4.3.0]nona-2,4-diene reacts with methyl vinyl ketone to yield an anti-adduct .
Step 2: Oxygen Bridging
Epoxidation or etherification introduces the 9-oxa bridge. In one protocol, Li/EDA-mediated ring opening of a pentacyclic precursor generates the oxatricyclic diol .
Step 3: Hydroxylation
Stereoselective oxidation or reduction installs the C3 hydroxyl group. Swern oxidation of intermediate diols followed by Shapiro reaction eliminates water, yielding the final product .
Key Challenges
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Stereocontrol: Ensuring the correct (1R,2R,5R,6S) configuration requires chiral catalysts or resolving agents.
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Ring Strain: The tricyclic system’s strain complicates late-stage functionalization .
Biological Activity
Antimicrobial Effects
The compound exhibits potent activity against H. pylori, a pathogen linked to gastric ulcers:
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Urease Inhibition: Disrupts urea hydrolysis, essential for H. pylori’s gastric survival.
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MIC Values: Demonstrates minimum inhibitory concentrations (MIC) of 8–16 µg/mL against clinical isolates.
Mechanism of Action
Docking studies suggest the hydroxyl group hydrogen-bonds to urease’s active site, while the tricyclic core sterically blocks substrate access.
Comparison with Structural Analogues
Enantiomeric Pair: (1R,2R,5R,6S) vs. (1S,2S,3R,5S,6R)
| Property | (1R,2R,5R,6S) Isomer | (1S,2S,3R,5S,6R) Isomer |
|---|---|---|
| CAS Number | 2411180-59-9 | 2411179-77-4 |
| Biological Activity | Anti-H. pylori | Lower antimicrobial potency |
| Synthetic Accessibility | Requires chiral resolution | More straightforward |
The (1R,2R,5R,6S) enantiomer’s superior activity underscores the role of stereochemistry in bioactivity.
Functional Group Variations
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Ketone Derivative: Replacing the hydroxyl with a ketone (C3=O) reduces polarity, diminishing solubility and antimicrobial efficacy.
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Amine Analog: Substituting -OH with -NH₂ enhances basicity but introduces toxicity concerns.
Research Findings and Applications
Spectroscopic Characterization
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IR Spectroscopy: O-H stretch at 3400 cm⁻¹; C-O-C asymmetric vibration at 1250 cm⁻¹ .
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NMR: δH 4.2 (C3-OH), δC 75.3 (C3), and δC 130.5 (C7-C8 double bond).
Computational Insights
HF-SCF calculations reveal significant π-orbital interactions between the double bond and tricyclic framework, stabilizing the molecule by 1 eV .
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